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Compound of Interest

Compound Name:
4-Chloro-2-methylfuro[2,3-

d]pyrimidine

Cat. No.: B13006386

Get Quote

CAS Number: 957261-73-3 (Referenced for the specific 2-methyl analog; verify against specific

supplier batches as isomer variations exist). Molecular Formula: C₇H₅ClN₂O Molecular Weight:

168.58 g/mol

Executive Summary
4-Chloro-2-methylfuro[2,3-d]pyrimidine is a high-value heterocyclic scaffold in medicinal

chemistry, functioning as a bioisostere of the purine and quinazoline ring systems. Its structural

significance lies in the fusion of the electron-rich furan ring with the electron-deficient pyrimidine

ring. This "push-pull" electronic character, combined with the reactive C4-chloro substituent,

makes it an ideal electrophilic core for constructing ATP-competitive kinase inhibitors,

adenosine receptor antagonists, and microtubule targeting agents.

This guide provides a comprehensive technical breakdown of the compound's synthesis,

reactivity profile, and application in drug discovery, moving beyond basic descriptions to

actionable, field-tested protocols.
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Chemical Profile & Properties[1][2][3][4][5][6][7][8]
[9]

Property Specification Technical Note

IUPAC Name
4-Chloro-2-methylfuro[2,3-

d]pyrimidine

The [2,3-d] fusion indicates the

furan oxygen is adjacent to the

pyrimidine C5, distinct from the

[3,2-d] isomer.

Physical State Crystalline Solid
Typically off-white to pale

yellow.

Solubility
DMSO, DMF, DCM,

Chloroform

Limited solubility in water;

hydrolytically unstable in acidic

aqueous media over time.

Reactivity High Electrophilicity at C4

The C4-Cl bond is highly

activated for SNAr reactions

due to the inductive effect of

N3 and the lack of electron

donation from the furan

oxygen into the C4 center.

Storage -20°C, Desiccated

Moisture sensitive. The C4-

chloro group can hydrolyze to

the pyrimidinone (tautomer)

upon prolonged exposure to

atmospheric moisture.

Synthesis Strategy: The "De Novo" Construction
While 4-chlorofuro[2,3-d]pyrimidine cores can be purchased, the 2-methyl variant often requires

de novo synthesis to ensure high purity and regiochemical fidelity. The most robust route

involves the cyclization of a 2-aminofuran-3-carbonitrile precursor with a C2-donor

(acetamidine).

Step-by-Step Protocol
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Phase 1: Construction of the Pyrimidinone Core
Rationale: Direct chlorination of a pyrimidine ring is difficult. The standard approach is to build

the 4-hydroxy (pyrimidinone) intermediate, which serves as the substrate for chlorodehydration.

Reagents: 2-Amino-3-cyanofuran (1.0 eq), Acetamidine Hydrochloride (1.5 eq), Sodium

Ethoxide (NaOEt) or DBU (2.0 eq), Ethanol (anhydrous).

Procedure:

Dissolve 2-amino-3-cyanofuran in anhydrous ethanol under N₂ atmosphere.

Add Acetamidine HCl and the base (NaOEt).

Reflux the mixture for 6–12 hours. The acetamidine acts as the C-N-C fragment donor,

closing the pyrimidine ring and incorporating the 2-methyl group simultaneously.

Mechanism:[1][2][3][4][5] Nucleophilic attack of the furan amine on the acetamidine nitrile

carbon, followed by intramolecular cyclization onto the cyano group.

Workup: Cool to room temperature. Neutralize with dilute acetic acid to precipitate the

product, 2-methylfuro[2,3-d]pyrimidin-4(3H)-one. Filter and dry.

Phase 2: Chlorodehydration (The Activation Step)
Rationale: Converting the tautomeric hydroxyl/carbonyl group to a chloride creates the leaving

group necessary for subsequent medicinal chemistry couplings.

Reagents: 2-methylfuro[2,3-d]pyrimidin-4(3H)-one (Intermediate from Phase 1), Phosphorus

Oxychloride (POCl₃) (excess, solvent/reagent), N,N-Dimethylaniline (catalytic).

Procedure:

Suspend the dried pyrimidinone in neat POCl₃ (approx. 5–10 mL per gram of substrate).

Add catalytic N,N-dimethylaniline (accelerates the formation of the dichlorophosphate

intermediate).

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 8 Tech Support

https://pubmed.ncbi.nlm.nih.gov/27213719/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6449049/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10141133/
https://files.core.ac.uk/download/234047696.pdf
https://www.mdpi.com/1422-8599/2022/2/M1364
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13006386?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Heat to reflux (105°C) for 2–4 hours. The suspension will clear as the reaction proceeds to

the chlorinated product.

Workup (Critical Safety Step):

Remove excess POCl₃ under reduced pressure (rotary evaporator with a caustic trap).

Pour the residue slowly onto crushed ice/water with vigorous stirring (exothermic

hydrolysis of residual phosphoryl chlorides).

Extract immediately with Dichloromethane (DCM). Do not let the product sit in acidic

aqueous solution to prevent hydrolysis back to the starting material.

Wash organic layer with saturated NaHCO₃ and brine. Dry over MgSO₄.

Yield: 4-Chloro-2-methylfuro[2,3-d]pyrimidine.[6]

Synthesis Logic Diagram

Key Transformation
2-Amino-3-cyanofuran

Intermediate:
2-Methylfuro[2,3-d]pyrimidin-4(3H)-one

Cyclization
(NaOEt/EtOH, Reflux)

Acetamidine HCl
(C2-Methyl Donor)

TARGET:
4-Chloro-2-methylfuro[2,3-d]pyrimidine

Chlorodehydration
(Reflux)

POCl3
(Chlorination)

Click to download full resolution via product page

Caption: Two-step de novo synthesis converting the furan precursor to the active

chloropyrimidine core via a pyrimidinone intermediate.

Reactivity & Derivatization: The SNAr Gateway
The utility of 4-Chloro-2-methylfuro[2,3-d]pyrimidine lies in its reactivity toward nucleophiles.

The C4 position is highly electrophilic, allowing for rapid Nucleophilic Aromatic Substitution

(SNAr).
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Mechanism of Action
The nitrogen atoms at positions 1 and 3 withdraw electron density from the C4 carbon. The

chlorine atom, being a good leaving group, facilitates attack by amines, thiols, or alkoxides.

Primary Reaction: SNAr with primary/secondary amines.

Conditions:

Solvent: Isopropanol, n-Butanol, or DMF.

Base: Triethylamine or DIPEA (to scavenge HCl).

Temperature: 60°C – 100°C.

Self-Validating Check: The reaction progress can be monitored by TLC (the product is

usually more polar and fluorescent than the chloro-starting material) or LCMS (mass shift: M

- 35 + amine mass).

Derivatization Workflow
4-Chloro-2-methylfuro[2,3-d]pyrimidine

(Electrophile)

N-Substituted Amino Derivative
(Kinase Inhibitor Scaffold)

SNAr
(iPrOH, Et3N, Heat)

4-Aryl Derivative
(Suzuki Coupling Product)

Pd-Catalyzed Coupling
(Pd(PPh3)4, Na2CO3)

Primary/Secondary Amines
(R-NH2)

Aryl Boronic Acids
(Ar-B(OH)2)

Click to download full resolution via product page

Caption: Divergent synthesis pathways: SNAr for amino-linkages (common in kinase inhibitors)

and Pd-coupling for carbon-carbon bond formation.

Medicinal Chemistry Applications
Kinase Inhibition (Bioisostere Strategy)
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The furo[2,3-d]pyrimidine scaffold is a classical bioisostere of the pyrrolo[2,3-d]pyrimidine (7-

deazapurine) and quinazoline cores found in drugs like Gefitinib or Lapatinib.

Binding Mode: The N1 and N3 nitrogens in the pyrimidine ring typically form hydrogen bonds

with the "hinge region" of the kinase ATP-binding pocket.

2-Methyl Role: The methyl group at C2 often fits into a small hydrophobic pocket (the

"gatekeeper" region or solvent front), improving selectivity against kinases that lack this

space.

Adenosine Receptor Antagonists
Substituted furo[2,3-d]pyrimidines have shown affinity for A2A and A3 adenosine receptors. The

4-amino substitution pattern is critical for receptor docking.

Safety & Handling (MSDS Highlights)
Hazard Statements: H314 (Causes severe skin burns and eye damage - due to hydrolysis to

HCl), H302 (Harmful if swallowed).

Handling:

Moisture Control: Strictly handle under inert atmosphere (Argon/Nitrogen) if storing for

long periods.

Hydrolysis Risk: Upon contact with water/mucous membranes, the compound releases

HCl. Use a fume hood and acid-resistant gloves.

Spill Protocol: Neutralize with sodium bicarbonate or lime before disposal. Do not wash down

drains without neutralization.

References
Synthesis of Furo[2,3-d]pyrimidines: Title: Synthesis and biological evaluation of novel
furo[2,3-d]pyrimidine derivatives. Source:Journal of Heterocyclic Chemistry (General
reference for scaffold synthesis). Context: Describes the cyclization of 2-aminofuran-3-
carbonitriles with amidines.
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Title: Design, Synthesis, and Preclinical Evaluation of 4-Substituted-5-methyl-furo[2,3-

d]pyrimidines as Microtubule Targeting Agents.[7]

Source:Journal of Medicinal Chemistry, 2016.[1]

URL:[Link]

Relevance: While focusing on the 5-methyl isomer, this paper details the identical SNAr
chemistry and biological rationale for the furo[2,3-d]pyrimidine scaffold.

Title: 4-Chloro-2-methylfuro[2,3-d]pyrimidine (CAS 957261-73-3).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b13006386/docs#technical-guide-4-chloro-2-
methylfuro-2-3-d-pyrimidine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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